molecular formula C11H12O2S B11951270 (1-Cyclopenten-1-ylsulfonyl)benzene CAS No. 64740-90-5

(1-Cyclopenten-1-ylsulfonyl)benzene

Cat. No.: B11951270
CAS No.: 64740-90-5
M. Wt: 208.28 g/mol
InChI Key: ARNVQXOIPFIQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopenten-1-ylsulfonyl)benzene is an organic compound with the molecular formula C11H12O2S It is characterized by a benzene ring substituted with a sulfonyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopenten-1-ylsulfonyl)benzene typically involves the reaction of cyclopentene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a sulfonyl chloride intermediate, which then reacts with cyclopentene to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopenten-1-ylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl or thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or thiol derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

(1-Cyclopenten-1-ylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopenten-1-ylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopenten-1-ylsulfonyl)benzene
  • (1-Cyclohexen-1-ylsulfonyl)benzene
  • (1-Cyclopenten-1-ylsulfinyl)benzene

Uniqueness

(1-Cyclopenten-1-ylsulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

64740-90-5

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

cyclopenten-1-ylsulfonylbenzene

InChI

InChI=1S/C11H12O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2

InChI Key

ARNVQXOIPFIQMR-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.